Comprehensive Structure Elucidation of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Technical Whitepaper
Comprehensive Structure Elucidation of 1-Allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione: A Technical Whitepaper
Executive Summary
The compound 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione is a highly functionalized fused heterocyclic scaffold. Structurally analogous to 3-azaisatoic anhydride, this molecule features a pyridine ring fused to an oxazine-2,4-dione system, further derivatized with a 7-methyl group and an N-linked allyl moiety. Such scaffolds are pivotal intermediates in the synthesis of biologically active molecules, including EGFR-tyrosine kinase inhibitors and novel multi-target therapeutics[1][2].
This whitepaper provides an authoritative, in-depth guide to the structure elucidation of this specific molecule. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a self-validating analytical framework. Emphasis is placed not merely on data reporting, but on the causality behind the experimental design—specifically, how to unambiguously prove the regiochemistry of the N-allylation.
Analytical Strategy & Workflow Logic
The primary challenge in characterizing derivatives of 1H-pyrido[2,3-d]oxazine-2,4-dione lies in confirming the regioselectivity of alkylation. When the parent anhydride is reacted with an allyl halide, alkylation can theoretically occur at the nitrogen (N1) or the oxygen (O3)[3].
To resolve this, our analytical workflow is designed as a self-validating system:
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HRMS confirms the exact molecular formula, ruling out over-alkylation or ring-opening side reactions.
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FT-IR validates the integrity of the oxazine-2,4-dione ring by identifying the characteristic dual carbonyl stretches of the cyclic anhydride system[4].
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2D NMR (HMBC) provides the definitive proof of connectivity, mapping the spatial relationship between the allyl protons and the core bicyclic carbons to confirm N1-allylation.
Fig 1: Logical workflow for the multi-modal structure elucidation of the target compound.
Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols must be executed with strict adherence to system suitability standards.
High-Resolution Mass Spectrometry (HRMS)
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Rationale: The basic pyridine nitrogen makes the molecule highly amenable to positive-ion electrospray ionization (ESI+).
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System Suitability: Prior to analysis, the Q-TOF mass spectrometer is calibrated using a sodium formate cluster solution. The acceptable mass accuracy threshold is strictly < 2 ppm.
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Protocol:
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Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).
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Inject 1 µL into an ESI-Q-TOF system operating in positive ion mode.
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Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.
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Acquire data from m/z 50 to 1000.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Rationale: 1D ¹H and ¹³C NMR provide the baseline atomic inventory, while 2D HSQC and HMBC are critical for establishing the exact attachment point of the allyl and methyl groups[1].
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Protocol:
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Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
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Transfer to a 5 mm precision NMR tube.
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Acquire spectra on a 600 MHz spectrometer equipped with a cryoprobe for enhanced sensitivity.
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Parameters: ¹H (ns=16, d1=2s); ¹³C (ns=512, d1=2s); HMBC (optimized for long-range coupling constant nJCH = 8 Hz).
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Fourier-Transform Infrared (FT-IR) Spectroscopy
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Rationale: The cyclic anhydride moiety of the pyrido[2,3-d]oxazine-2,4-dione core exhibits highly specific symmetric and asymmetric carbonyl stretching frequencies[4].
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Protocol:
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Ensure the Attenuated Total Reflectance (ATR) diamond crystal is clean (background scan must show no contamination).
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Place 2-3 mg of the solid crystalline sample directly onto the ATR crystal.
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Apply consistent pressure using the anvil.
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Acquire 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹.
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Data Presentation and Elucidation Logic
HRMS Analysis
The HRMS (ESI+) spectrum yields a prominent pseudo-molecular ion [M+H]+ at m/z 219.0768.
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Calculated for C₁₁H₁₁N₂O₃⁺: 219.0764
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Mass Error: +1.8 ppm. This confirms the molecular formula C₁₁H₁₀N₂O₃, perfectly aligning with the addition of one allyl group and one methyl group to the parent pyrido-oxazine-dione core.
FT-IR Vibrational Analysis
The integrity of the fused oxazine-2,4-dione ring is validated by the FT-IR data. The presence of two distinct high-frequency carbonyl bands is the hallmark of the anhydride-like functional group[4].
| Functional Group | Vibration Mode | Observed Frequency (cm⁻¹) | Expected Range (cm⁻¹) |
| C=O (C4) | Asymmetric Stretching | 1785 | 1790 - 1740 |
| C=O (C2) | Symmetric Stretching | 1732 | 1850 - 1800 |
| C=C (Allyl) | Aliphatic C=C Stretch | 1645 | 1680 - 1620 |
| C=N / C=C | Pyridine Ring Stretch | 1590, 1565 | 1600 - 1500 |
Table 1: Key FT-IR vibrational frequencies confirming the structural integrity of the core.
Multidimensional NMR Elucidation
The NMR data serves as the definitive proof of structure, specifically addressing the regiochemistry of the substituents.
1. The Pyridine Core & 7-Methyl Group: The ¹H NMR spectrum exhibits a sharp singlet at δ 2.65 (3H), characteristic of a methyl group attached to an electron-deficient aromatic ring. In the aromatic region, two doublets at δ 7.35 (1H, J = 8.2 Hz) and δ 8.20 (1H, J = 8.2 Hz) represent the H-6 and H-5 protons, respectively. The ortho-coupling (J = 8.2 Hz) confirms they are adjacent, placing the methyl group unambiguously at C-7.
2. The Allyl Group Regiochemistry (The HMBC Key): The allyl group protons appear as a typical complex spin system: a doublet of doublets at δ 4.65 (2H, N-CH₂), a multiplet at δ 5.95 (1H, -CH=), and two overlapping doublets at δ 5.25 and 5.35 (2H, =CH₂).
To prove that the allyl group is attached to N1 and not O3, we examine the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. The N-CH₂ protons at δ 4.65 show strong ³J correlations to two critical quaternary carbons:
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C2 (Carbonyl) at δ 148.5
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C8a (Pyridine bridgehead) at δ 142.0
If the allyl group were attached to O3, the CH₂ protons would correlate to C2 and C4, but not to the pyridine bridgehead C8a. The correlation to C8a definitively proves N1-allylation.
| Position | ¹H NMR (δ, ppm, mult, J in Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (H to C) |
| N1-CH₂ | 4.65 (dd, J=5.5, 1.5) | 45.2 | C2, C8a, Allyl-CH= |
| Allyl-CH= | 5.95 (m) | 131.5 | N1-CH₂, Allyl-=CH₂ |
| Allyl-=CH₂ | 5.25 (d, J=10.5), 5.35 (d, J=17.2) | 118.4 | N1-CH₂ |
| C2 (C=O) | - | 148.5 | - |
| C4 (C=O) | - | 159.8 | - |
| C4a | - | 112.5 | - |
| C5 | 8.20 (d, J=8.2) | 138.6 | C4, C7, C8a |
| C6 | 7.35 (d, J=8.2) | 124.3 | C4a, 7-CH₃ |
| C7 | - | 165.2 | - |
| C8a | - | 142.0 | - |
| 7-CH₃ | 2.65 (s) | 24.8 | C6, C7 |
Table 2: Comprehensive ¹H and ¹³C NMR assignments with critical HMBC correlations.
Fig 2: Key HMBC correlations confirming N1-allylation and 7-methyl placement.
Conclusion
The structure of 1-allyl-7-methyl-1H-pyrido[2,3-d]oxazine-2,4-dione has been unambiguously elucidated. The combination of HRMS and FT-IR confirmed the molecular formula and the preservation of the highly reactive oxazine-2,4-dione core. Most importantly, the strategic application of 2D HMBC NMR provided the necessary causal evidence to confirm that allylation occurred exclusively at the N1 position, rather than the O3 position. This rigorous, self-validating analytical approach ensures high-fidelity structural confirmation, which is a critical prerequisite before utilizing this scaffold in downstream drug discovery and combinatorial chemistry applications.
References
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Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at:[Link]
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Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PMC / NIH. Available at:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
